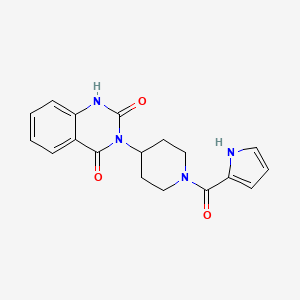

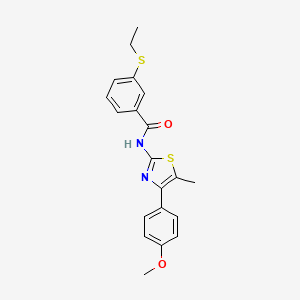

![molecular formula C15H10FN3O B2635168 2-(4-Fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one CAS No. 2309747-44-0](/img/structure/B2635168.png)

2-(4-Fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves a series of reactions. For example, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Another study reported the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine using a one-pot, three-step cascade process .Applications De Recherche Scientifique

Synthesis and Molecular Corroborations

A study by Thangarasu, Manikandan, and Thamaraiselvi (2019) explored the synthesis of novel pyrazole derivatives, highlighting their potential as anti-breast cancer and anti-inflammatory drugs. These compounds were evaluated for their interaction with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, responsible for inflammation and breast cancer. This research underscores the significance of pyrazole derivatives in medicinal chemistry and drug discovery (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Synthesis and Crystal Structures

In another study, Loh et al. (2013) synthesized various pyrazole compounds, including those with a 4-fluorophenyl group. Their research focused on characterizing the crystal structures of these compounds, providing valuable insights into their potential applications in various scientific fields (Loh et al., 2013).

Antimicrobial Activity

Desai et al. (2012) and Desai et al. (2016) synthesized novel fluorine-containing pyrazole-based thiazole derivatives and pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, respectively. These studies evaluated the antimicrobial activities of these compounds, demonstrating their potential as effective agents against various bacterial and fungal strains (Desai et al., 2012); (Desai et al., 2016).

Structural Characterization and Reactivity

The study by Thomas et al. (2018) focused on the synthesis and computational evaluation of pyrazole derivatives, including those with a 4-fluorophenyl group. This research utilized computational techniques to understand the reactive properties of these compounds, potentially guiding their development as new drugs (Thomas et al., 2018).

Anti-Inflammatory Activity

Nargund et al. (1992) synthesized various N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazolins and pyrazoles, investigating their anti-inflammatory activities. Their findings contribute to the understanding of the therapeutic potential of these compounds in treating inflammation (Nargund, Hariprasad, & Reedy, 1992).

Mécanisme D'action

Target of action

Pyrazolo[1,5-a]pyrazin-4-one derivatives are a class of compounds that have been studied for their diverse biological activities . .

Mode of action

Pyrazolo[1,5-a]pyrazin-4-one derivatives have been reported to exhibit various biological activities, suggesting they may interact with multiple targets .

Biochemical pathways

Without specific information on the compound “2-(4-Fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one”, it’s difficult to determine the exact biochemical pathways it might affect. Compounds in the pyrazolo[1,5-a]pyrazin-4-one class have been associated with various biological activities, indicating they may influence multiple biochemical pathways .

Result of action

Pyrazolo[1,5-a]pyrazin-4-one derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O/c1-2-7-18-8-9-19-14(15(18)20)10-13(17-19)11-3-5-12(16)6-4-11/h1,3-6,8-10H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWVLANJWGELRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)F)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

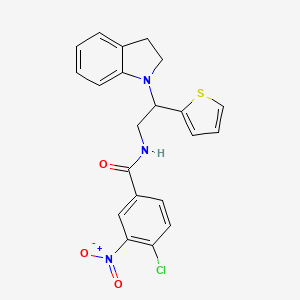

![methyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2635085.png)

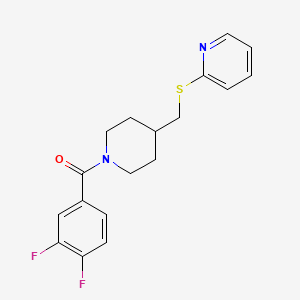

![N-(2-fluorophenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2635093.png)

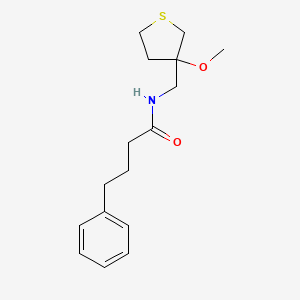

![Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2635097.png)

![2-Cyclopropyl-5-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2635099.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B2635102.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2635106.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635107.png)